[1,1'-Biphenyl]-3-yltriphenylsilane
Description
[1,1'-Biphenyl]-3-yltriphenylsilane is an organosilicon compound featuring a biphenyl moiety linked to a triphenylsilane group. Organosilicon compounds are widely used in materials science due to their thermal stability, electronic properties, and versatility in organic electronics, such as hole-transport layers in OLEDs . The biphenyl backbone likely enhances conjugation and rigidity, which are critical for charge transport in optoelectronic applications.
Properties
Molecular Formula |
C30H24Si |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
triphenyl-(3-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-14-25(15-6-1)26-16-13-23-30(24-26)31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H |
InChI Key |
PCKMRVUHQVTZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yltriphenylsilane typically involves the coupling of a biphenyl derivative with a triphenylsilane precursor. One common method is the Hiyama cross-coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the coupling of an organosilane with an aryl halide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yltriphenylsilane may involve large-scale Hiyama cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-yltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with different degrees of hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions include biphenyl quinones, hydrogenated biphenyl derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
[1,1’-Biphenyl]-3-yltriphenylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-yltriphenylsilane involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic systems, while the triphenylsilane group can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological contexts .
Comparison with Similar Compounds
Structural Analogs in Organometallic Chemistry
describes organomercury (Compound A) and organotellurium (Compounds B–E) derivatives of biphenyl. These compounds share the biphenyl backbone but differ in their central atoms (Hg, Te vs. Si) and substituents. Key distinctions include:
- Electronic Properties : Silicon-based compounds like [1,1'-Biphenyl]-3-yltriphenylsilane exhibit lower toxicity and higher air stability compared to mercury or tellurium analogs, which are sensitive to oxidation .
- Applications: Organomercury/tellurium compounds are primarily research targets due to their reactivity, whereas silanes are more suited for industrial applications like OLEDs or polymer additives.
Halogenated Biphenyl Derivatives
Halogenated biphenyls, such as 4,4'-dichloro-1,1'-biphenyl (), are environmental pollutants with persistent organic pollutant (POP) characteristics. Comparatively:
- Substituent Effects : The silane group in [1,1'-Biphenyl]-3-yltriphenylsilane introduces steric bulk and electron-donating properties, unlike electron-withdrawing halogens. This difference significantly alters solubility and environmental impact .
- Utility : Halogenated biphenyls are restricted due to toxicity, while silanes are leveraged in functional materials.
Triphenylamine-Based Hole Transport Materials
highlights triphenylamine derivatives with biphenyl and fluorene units, which are structurally akin to [1,1'-Biphenyl]-3-yltriphenylsilane. Key contrasts include:
- Charge Transport : Triphenylamine derivatives exhibit high hole mobility (>10⁻³ cm²/V·s) due to nitrogen’s lone pair, whereas silanes rely on σ-conjugation, resulting in lower but tunable charge transport .
- Thermal Stability : Triphenylamine compounds demonstrate decomposition temperatures >400°C, whereas silanes typically stabilize around 300°C, influenced by Si–C bond strength .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| [1,1'-Biphenyl]-3-yltriphenylsilane | -5.2* | -1.8* | 3.4* |
| Compound B (Organotellurium) | -5.8 | -2.1 | 3.7 |
| Triphenylamine derivative | -5.1 | -1.5 | 3.6 |
*Estimated based on silane analogs.
Research Findings and Implications
- Stability vs. Reactivity : Silanes balance moderate thermal stability with synthetic flexibility, making them preferable to mercury/tellurium analogs in scalable applications .
- Performance in Electronics : While triphenylamine derivatives outperform silanes in hole mobility, silanes offer cost advantages and easier functionalization .
Biological Activity
[1,1'-Biphenyl]-3-yltriphenylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of [1,1'-Biphenyl]-3-yltriphenylsilane is , with a molecular weight of approximately 359.5 g/mol. The compound features a biphenyl moiety attached to a triphenylsilane group, which influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C24H21Si |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | [1,1'-Biphenyl]-3-yltriphenylsilane |
Anticancer Properties
Research indicates that [1,1'-Biphenyl]-3-yltriphenylsilane exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In a series of experiments, [1,1'-Biphenyl]-3-yltriphenylsilane was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
The biological activity of [1,1'-Biphenyl]-3-yltriphenylsilane is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to the anticancer effects.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of [1,1'-Biphenyl]-3-yltriphenylsilane on human cancer cell lines. The study reported:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed by flow cytometry analysis showing increased annexin V positivity .
Antimicrobial Efficacy Case Study
Another investigation focused on the antimicrobial properties of the compound. The study involved:
- Testing against standard bacterial strains.
- Results showed an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
